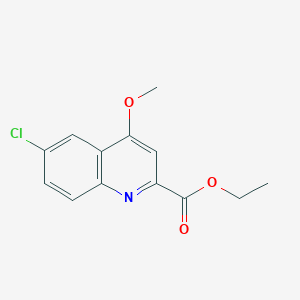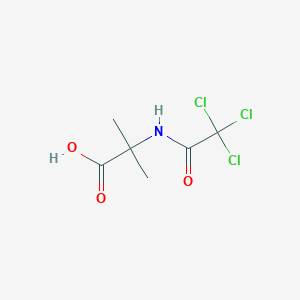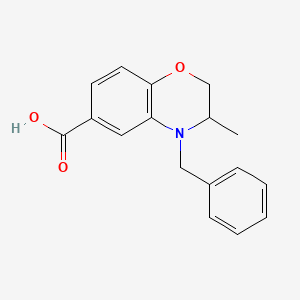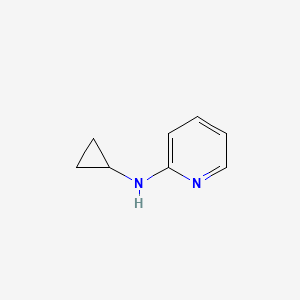![molecular formula C12H13N3O2S B3173841 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid CAS No. 950312-57-9](/img/structure/B3173841.png)
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid
概要
説明
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid is a complex organic compound belonging to the thiazolo[5,4-b]pyridine class. This compound features a thiazole ring fused to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways.
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. One of the most significant is the AKT/mTOR pathway, which is involved in cell cycle progression and growth. The inhibition of PI3K leads to a decrease in the activation of AKT, thereby inhibiting mTOR, which can lead to a decrease in cell proliferation and growth .
Pharmacokinetics
The compound’s molecular weight, physical properties, and structure can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and growth due to the inhibition of the PI3K/AKT/mTOR pathway . This can potentially lead to a decrease in the growth of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid typically involves multiple steps. One common approach is the cyclization of thiazole derivatives with appropriate pyridine precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the fused ring system.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学的研究の応用
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: It has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: Its unique properties make it useful in the creation of advanced materials and chemical sensors.
類似化合物との比較
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid can be compared to other thiazolo[5,4-b]pyridine derivatives, such as:
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid: This compound has a similar structure but features an oxazole ring instead of a thiazole ring.
Thiazolo[4,5-b]pyridine derivatives: These compounds have variations in the substitution pattern and functional groups attached to the thiazole and pyridine rings.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and potential therapeutic applications.
特性
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-3-2-6-15(7-8)12-14-9-4-1-5-13-10(9)18-12/h1,4-5,8H,2-3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRGXDFZXKBHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)



![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)


![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)






